5-Bromo-2,4'-bipyridine
Overview
Description
5-Bromo-2,4’-bipyridine is a chemical compound with the CAS Number: 106047-33-0 . It has a molecular weight of 235.08 . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 5-Bromo-2,4’-bipyridine and its derivatives can be efficiently conducted on a multigram scale from inexpensive starting materials . The described procedure is reliably scalable and suitable for the synthesis of tens of grams of 5,5′-dibromo-2,2′-bipyridine .Molecular Structure Analysis
The molecular formula of 5-Bromo-2,4’-bipyridine is C10H7BrN2 . Its average mass is 235.080 Da and its monoisotopic mass is 233.979248 Da .Physical and Chemical Properties Analysis
5-Bromo-2,4’-bipyridine is a solid at 20°C . It should be stored under inert gas and away from air as it is air sensitive . It has a melting point of 74.0 to 78.0 °C .Scientific Research Applications
Synthesis of Ligands and Complex Molecules
5-Bromo-2,4'-bipyridine is used extensively in the synthesis of complex ligands and molecules. Charbonnière, Weibel, and Ziessel (2002) explored its use in creating flexible multitopic ligands, demonstrating its versatility in the field of synthetic chemistry (Charbonnière, Weibel, & Ziessel, 2002). Similarly, Schwab, Fleischer, and Michl (2002) developed methods for synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Coordination Chemistry and Material Science
In coordination chemistry and material science, this compound plays a crucial role. D'Souza, Leigh, Papmeyer, and Woltering (2012) demonstrated its application in creating functional materials for biodiagnostics, photovoltaics, and organic light-emitting diodes, highlighting its importance in advanced technological applications (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Catalysis and Organic Synthesis
The compound is also significant in catalysis and organic synthesis. Romero and Ziessel (1995) reported on its synthesis and potential applications in these fields (Romero & Ziessel, 1995). Schubert, Eschbaumer, and Heller (2000) synthesized various mono- and disubstituted 2,2'-bipyridines using this compound, contributing to the development of new catalysts (Schubert, Eschbaumer, & Heller, 2000).
Biochemical and Biomedical Research
In biochemical and biomedical research, its derivatives have been used to create complexes that model the oxidation properties of enzymes like ascorbate oxidase. Moradi-Shoeili, Amini, Boghaei, and Notash (2013) explored this application, demonstrating the relevance of this compound in biochemistry (Moradi-Shoeili, Amini, Boghaei, & Notash, 2013).
Safety and Hazards
5-Bromo-2,4’-bipyridine is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, including gloves, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDWKWZBQDQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470168 | |
Record name | 5-BROMO-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-33-0 | |
Record name | 5-BROMO-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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